molecular formula C17H17N3O6S B2818812 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 900000-87-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide

カタログ番号: B2818812
CAS番号: 900000-87-5
分子量: 391.4
InChIキー: USMOWMUZMWFFSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NHC(O)C(O)NH-) backbone. Its structure features two distinct substituents:

  • R2: 4-Sulfamoylphenethyl (a phenethyl group with a sulfonamide moiety at the para position), which may enhance solubility and modulate target binding.

特性

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c18-27(23,24)13-4-1-11(2-5-13)7-8-19-16(21)17(22)20-12-3-6-14-15(9-12)26-10-25-14/h1-6,9H,7-8,10H2,(H,19,21)(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMOWMUZMWFFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

科学的研究の応用

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigation of its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Evaluation of its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Use in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

作用機序

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating the cell cycle and inhibiting key enzymes involved in cell proliferation. The compound may also interact with receptors or enzymes in microbial cells, leading to antimicrobial effects.

類似化合物との比較

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following oxalamides share the core oxalamide structure but differ in substituents, influencing their biological activity and pharmacokinetics:

Compound Name R1 Group R2 Group Biological Activity Metabolic Stability Safety Profile
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide (Target) Benzo[d][1,3]dioxol-5-yl 4-sulfamoylphenethyl Undocumented Likely stable (inferred) Inferred high safety
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Potent umami agonist Rapid metabolism; no amide hydrolysis High margin of safety (500 million vs. exposure)
FAO/WHO No. 1769 2-methoxy-4-methylbenzyl 2-(5-methylpyridin-2-yl)ethyl Undocumented Similar to S336 High safety margin
FAO/WHO No. 1770 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Undocumented Similar to S336 High safety margin
Compound 2225 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Undocumented Undocumented Undocumented

Key Comparative Findings

Substituent Effects on Activity
  • S336 : The 2,4-dimethoxybenzyl and pyridin-2-yl groups confer potent umami taste receptor (hTAS1R1/hTAS1R3) agonist activity .
  • Target Compound : The benzo[d][1,3]dioxol-5-yl group may enhance aromatic stacking interactions, while the sulfamoyl group could improve solubility or target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
Metabolic Stability
  • Oxalamides like S336 and FAO/WHO No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, suggesting metabolic stability of the core structure .
  • The sulfamoyl group in the target compound may alter phase I/II metabolism compared to methoxy or pyridyl substituents.

Q & A

Basic Research Questions

What are the optimized synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of benzo[d][1,3]dioxol-5-yl and 4-sulfamoylphenethyl precursors via nucleophilic substitution or coupling reactions.
  • Step 2 : Oxalamide bond formation using oxalyl chloride or activated esters under inert atmospheres (N₂/Ar) to minimize hydrolysis .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reactivity .
  • Key Variables : Temperature (reflux vs. room temperature), stoichiometric ratios, and catalyst use (e.g., triethylamine for deprotonation) .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .

Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies resolved?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzo[d][1,3]dioxole and sulfamoylphenethyl groups. Discrepancies in peak assignments are resolved using 2D techniques (e.g., COSY, HSQC) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula and detects impurities .

How does the sulfamoyl group influence solubility, and what formulation strategies mitigate poor aqueous solubility?

  • Solubility Challenges : The sulfamoyl group enhances polarity but may aggregate in aqueous media. LogP values (predicted ~2.5–3.5) suggest moderate hydrophobicity .
  • Formulation Strategies :
    • Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
    • Nanoparticle encapsulation or pro-drug derivatization for in vivo studies .

What stability issues arise during storage, and how are they managed?

  • Degradation Pathways : Hydrolysis of the oxalamide bond under acidic/basic conditions or via enzymatic cleavage .
  • Storage Recommendations :
    • Store at –20°C in anhydrous DMSO under nitrogen.
    • Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .

Advanced Research Questions

What hypotheses explain the compound’s anticancer activity, and how are they tested experimentally?

  • Mechanistic Hypotheses :
    • Inhibition of kinase pathways (e.g., PI3K/AKT) via sulfamoyl-amide interactions with ATP-binding pockets .
    • Induction of apoptosis through caspase-3/7 activation .
  • Experimental Validation :
    • Kinase Assays : Use recombinant enzymes (e.g., EGFR, VEGFR) and measure IC₅₀ via fluorescence polarization.
    • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and Western blotting for cleaved PARP .

How do structural modifications (e.g., substituent variation) alter bioactivity in structure-activity relationship (SAR) studies?

  • Key Modifications :
    • Replace sulfamoyl with nitro or methoxy groups to assess electronic effects on target binding .
    • Vary phenethyl chain length to optimize steric compatibility with hydrophobic pockets .
  • SAR Analysis :
    • Compare IC₅₀ values across analogs in cell viability assays (e.g., MTT).
    • Perform molecular docking to predict binding affinities (e.g., AutoDock Vina) .

What computational models predict target interactions, and how are they validated?

  • Modeling Approaches :
    • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
    • Pharmacophore Mapping : Identify critical H-bond donors (amide/sulfamoyl) and aromatic features .
  • Validation :
    • Mutagenesis studies (e.g., alanine scanning) to confirm key residues in predicted binding sites .

How are contradictory bioactivity data resolved across cell lines or assays?

  • Case Example : Discrepant IC₅₀ values in CCRF-CEM (leukemia) vs. MIA PaCa-2 (pancreatic cancer) may stem from differential expression of efflux pumps (e.g., P-gp) .
  • Resolution Strategies :
    • Use inhibitors (e.g., verapamil) to block efflux pumps and reassess potency.
    • Profile gene expression (RNA-seq) to identify resistance mechanisms .

What strategies optimize pharmacokinetics (PK) for in vivo studies?

  • PK Challenges : Rapid clearance due to high metabolic liability (amide/sulfamoyl hydrolysis) .
  • Optimization :
    • Prodrug Design : Mask polar groups with acetyl or PEGylated moieties.
    • Formulation : Liposomal encapsulation to prolong half-life .

How does the compound’s reactivity with biomolecules (e.g., serum albumin) affect efficacy?

  • Serum Binding : Assess via equilibrium dialysis or fluorescence quenching. High binding (>90%) may reduce free drug availability .
  • Mitigation : Structural tweaks to reduce albumin affinity (e.g., bulkier substituents) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。